molecular formula C18H15F3N2O2S B2649812 2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 863003-97-8

2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2649812
CAS No.: 863003-97-8
M. Wt: 380.39
InChI Key: KUACOFKCLDFHHY-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring a benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazepine core, which can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity and selectivity for these targets, while the benzothiazepine core could facilitate interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to other benzothiazepine derivatives. This modification may enhance its stability, bioavailability, and potency .

Properties

IUPAC Name

2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)12-5-7-13(8-6-12)22-16(24)11-23-14-3-1-2-4-15(14)26-10-9-17(23)25/h1-8H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACOFKCLDFHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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